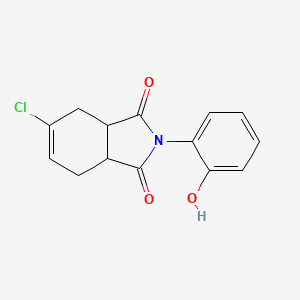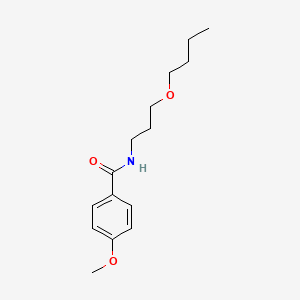
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea (CCMU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea exerts its effects by inhibiting the uptake of certain neurotransmitters, including dopamine and norepinephrine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea depend on the specific application and context in which it is used. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to increase the release of dopamine and norepinephrine, which can have various effects on neuronal function, including changes in mood, attention, and motivation. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The exact biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea are the subject of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has a well-established mechanism of action and has been extensively studied in various contexts. However, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea also has some limitations. It can be toxic in high concentrations and can interfere with other metabolic processes, which can complicate experimental results. Additionally, the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several possible future directions for research on N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. One area of interest is its potential applications in drug discovery. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications, and further research in this area could lead to the development of new drugs for various conditions. Another area of interest is the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. Ongoing research is focused on understanding how N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea interacts with neurotransmitter transporters and other molecular targets. Finally, there is interest in exploring the potential applications of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is relatively easy to synthesize and has a well-established mechanism of action. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied in various contexts, including neuroscience, cancer research, and drug discovery. While it has several advantages as a reagent in laboratory experiments, it also has some limitations. Ongoing research is focused on understanding the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea and exploring its potential applications in other fields.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is synthesized by reacting 4-chlorobenzylamine with 3-chlorobenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the function of these neurotransmitters. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-7-12(16)8-6-11)15(20)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMDKUSQSDFDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-chlorophenyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)


![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)